molecular formula C7H17N B1353153 N-Ethylpentan-2-amine CAS No. 39190-84-6

N-Ethylpentan-2-amine

Cat. No.: B1353153
CAS No.: 39190-84-6
M. Wt: 115.22 g/mol
InChI Key: MVAOLFCQWQECDS-UHFFFAOYSA-N
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Description

This compound is characterized by its molecular formula C7H17N and a molecular weight of 115.22 g/mol. It is an organic compound that contains an amine group attached to a pentane chain, making it a secondary amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethylpentan-2-amine can be synthesized through various methods. One common method involves the reductive amination of ketones or aldehydes with secondary amines . This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon . Another method involves the alkylation of primary amines with alkyl halides under basic conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Ethylpentan-2-amine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or nitriles under specific conditions.

    Reduction: It can be reduced to form primary amines using strong reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Alkyl halides and acid chlorides are typical reagents for substitution reactions.

Major Products Formed

    Oxidation: Amides and nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

N-Ethylpentan-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: this compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of N-Ethylpentan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a ligand, binding to these targets and modulating their activity . The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    N-Methylpentan-2-amine: Similar structure but with a methyl group instead of an ethyl group.

    N-Ethylhexan-2-amine: Similar structure but with a hexane chain instead of a pentane chain.

    N-Propylpentan-2-amine: Similar structure but with a propyl group instead of an ethyl group

Uniqueness

N-Ethylpentan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and in research focused on its biological activities .

Properties

IUPAC Name

N-ethylpentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N/c1-4-6-7(3)8-5-2/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVAOLFCQWQECDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30497762
Record name N-Ethylpentan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39190-84-6
Record name N-Ethylpentan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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